![molecular formula C28H32N4O5S2 B2401254 4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393835-08-0](/img/structure/B2401254.png)
4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” is a complex organic molecule. It contains several functional groups, including two sulfonyl groups attached to piperidine rings, a benzamide group, and a pyridine ring . These functional groups suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of two sulfonyl groups attached to piperidine rings could potentially influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. The sulfonyl groups, benzamide group, and pyridine ring could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and the sulfonyl groups could potentially make this compound quite polar .Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives, including compounds structurally related to 4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide, and evaluated them for anti-acetylcholinesterase (AChE) activity. These compounds demonstrated potential for use as antidementia agents.
Anticancer Activity
Bashandy et al. (2011) conducted a study on novel sulfones with structures akin to the compound , evaluating their in vitro anticancer activity against breast cancer cell lines Bashandy et al. (2011).
Antioxidant and Anticholinesterase Activity
Karaman et al. (2016) researched sulfonyl hydrazone and piperidine derivatives, assessing their antioxidant capacity and anticholinesterase activity Karaman et al. (2016).
Serotonin 4 Receptor Agonism
Sonda et al. (2004) synthesized benzamide derivatives with a piperidine structure for their effect on gastrointestinal motility, revealing potential as serotonin 4 receptor agonists Sonda et al. (2004).
Antimicrobial Studies
Patel and Agravat (2009) studied pyridine derivatives for their antimicrobial activity Patel and Agravat (2009). In addition, Khalid et al. (2016) synthesized oxadiazole derivatives with piperidine structure and evaluated their antimicrobial effectiveness Khalid et al. (2016).
Insecticidal Activity
Jiang et al. (2013) synthesized α-aminophosphonates with a piperidinyl structure and reported their insecticidal activities against certain pests Jiang et al. (2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S2/c33-28(22-9-13-25(14-10-22)38(34,35)31-18-3-1-4-19-31)30-24-11-15-26(16-12-24)39(36,37)32-20-5-2-8-27(32)23-7-6-17-29-21-23/h6-7,9-17,21,27H,1-5,8,18-20H2,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOUHHHQMHHEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

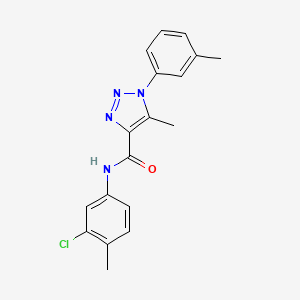

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)

![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)
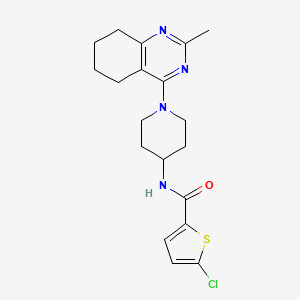
![7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2401186.png)
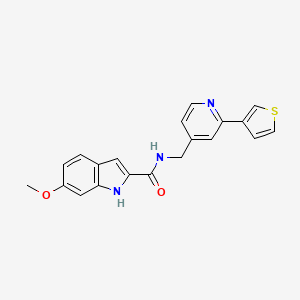
![5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401190.png)
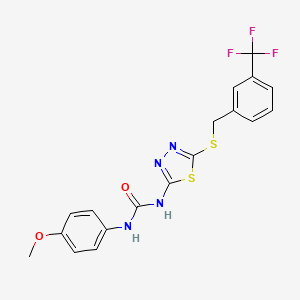
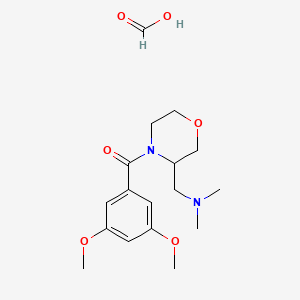
![N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide](/img/structure/B2401193.png)
